3-Bromo-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl methylcarbamate
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Overview
Description
3-Bromo-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl methylcarbamate is a synthetic organic compound that belongs to the benzofuran family Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl methylcarbamate typically involves the bromination of 2,2-dimethyl-2,3-dihydrobenzofuran followed by the introduction of a methylcarbamate group. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The methylcarbamate group is then introduced through a reaction with methyl isocyanate under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl methylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products with different functional groups replacing the bromine atom.
Oxidation: Oxidized derivatives of the benzofuran ring.
Reduction: Dehalogenated benzofuran derivatives.
Scientific Research Applications
3-Bromo-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl methylcarbamate has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing new drugs with potential antimicrobial, anticancer, and anti-inflammatory properties.
Biological Studies: The compound is employed in studying enzyme inhibition and receptor binding due to its structural similarity to natural ligands.
Industrial Applications: It serves as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Bromo-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl methylcarbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites or modulate receptor activity by mimicking natural ligands. The exact pathways and targets depend on the specific application and the biological system under study .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-2,3-dihydrobenzofuran: A precursor in the synthesis of the target compound.
3-Bromo-2,4-dimethyl-phenol: Another brominated derivative with different functional groups.
3,3’-Dibromo-2,2’-biphenyl: A structurally related compound with bromine atoms on a biphenyl scaffold.
Uniqueness
3-Bromo-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl methylcarbamate is unique due to its specific combination of a brominated benzofuran ring and a methylcarbamate group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C12H14BrNO3 |
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Molecular Weight |
300.15 g/mol |
IUPAC Name |
(3-bromo-2,2-dimethyl-3H-1-benzofuran-7-yl) N-methylcarbamate |
InChI |
InChI=1S/C12H14BrNO3/c1-12(2)10(13)7-5-4-6-8(9(7)17-12)16-11(15)14-3/h4-6,10H,1-3H3,(H,14,15) |
InChI Key |
ZBXWMAFEAWZYHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C2=C(O1)C(=CC=C2)OC(=O)NC)Br)C |
Origin of Product |
United States |
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